N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that features a trifluoromethoxyphenyl group, a piperidinyl moiety, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl derivative. This is followed by the introduction of the piperidinyl group and the cyclopropanesulfonamide moiety. Common reagents used in these reactions include trifluoromethoxybenzene, piperidine, and cyclopropanesulfonyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the piperidinyl and cyclopropanesulfonamide groups contribute to its overall activity. The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N′-[4-(trifluoromethoxy)phenyl]urea: This compound also contains a trifluoromethoxyphenyl group and a piperidinyl moiety but differs in its urea linkage.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N′-[1-(2-methylbutanoyl)piperidin-4-yl]urea: Another similar compound with a trifluoromethoxyphenyl group and a piperidinyl moiety, but with different substituents.
Uniqueness
N-(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropanesulfonamide group with the trifluoromethoxyphenyl and piperidinyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)24-14-5-3-12(4-6-14)10-21-9-1-2-13(11-21)20-25(22,23)15-7-8-15/h3-6,13,15,20H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUGRAVQVPLKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.